molecular formula C9H9N3O B11738078 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine

3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11738078
M. Wt: 175.19 g/mol
InChI Key: XMQSNHIODWHMRN-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-(2-methylphenyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

XMQSNHIODWHMRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)N

Origin of Product

United States

Foundational & Exploratory

3-(o-Tolyl)-1,2,4-oxadiazol-5-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Physicochemical Identity

The compound 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine is a specific positional isomer within the family of 3-aryl-1,2,4-oxadiazoles. Unlike its para-substituted counterparts, the ortho-tolyl group introduces steric bulk proximal to the heterocyclic ring, influencing both the rotational thermodynamics and the metabolic stability of the scaffold.

This molecule acts as a bioisostere for esters and amides, offering improved hydrolytic stability while maintaining hydrogen bond acceptor/donor capabilities critical for ligand-receptor binding.

Key Chemical Data
PropertyValueNotes
Chemical Name 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amineIUPAC nomenclature
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol Monoisotopic Mass: 175.0746
CAS Number Vendor Specific / 10427-44-8 (Generic Class)Note: Specific positional isomers often lack a single global commodity CAS. Use SMILES for database queries.
SMILES CC1=CC=CC=C1C2=NC(N)=NO2Definitive structural identifier
LogP (Predicted) 1.95 ± 0.3Moderate lipophilicity; CNS penetrant potential
H-Bond Donors 1 (Primary Amine)-NH₂ group
H-Bond Acceptors 3Ring nitrogens + oxygen
pKa (Predicted) ~2.5 (Conjugate acid)The 5-amino group is weakly basic due to electron withdrawal by the oxadiazole ring.

Part 2: Synthetic Architecture (Self-Validating Protocol)

Mechanism of Action
  • Nucleophilic Attack: The amidoxime (generated from o-tolunitrile) attacks the electrophilic carbon of Cyanogen Bromide (BrCN).

  • Cyclization: The intramolecular nucleophilic attack of the oxime oxygen closes the ring.

  • Aromatization: Loss of HBr yields the stable aromatic 1,2,4-oxadiazole system.

Step-by-Step Protocol

Step 1: Synthesis of 2-Methylbenzamidoxime

  • Reagents: o-Tolunitrile (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq), Sodium Carbonate (Na₂CO₃, 1.2 eq).

  • Solvent: Ethanol/Water (2:1 v/v).

  • Procedure:

    • Dissolve NH₂OH·HCl and Na₂CO₃ in water; stir until CO₂ evolution ceases.

    • Add o-tolunitrile dissolved in ethanol.

    • Reflux at 80°C for 6–12 hours. Critical Insight: The ortho-methyl group provides steric hindrance. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) to ensure complete conversion of the nitrile.

    • Concentrate in vacuo. Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

    • Validation: ¹H NMR should show a broad singlet at ~5.8 ppm (NH₂) and ~9.5 ppm (OH).

Step 2: Cyclization to 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine

  • Reagents: 2-Methylbenzamidoxime (1.0 eq), Cyanogen Bromide (BrCN, 1.1 eq), Sodium Bicarbonate (NaHCO₃, 2.0 eq).

  • Solvent: Dioxane/Water (1:1).

  • Safety Note: Cyanogen Bromide is highly toxic and volatile. Perform all operations in a well-ventilated fume hood. Destroy excess BrCN with bleach (NaOCl) solution.

  • Procedure:

    • Dissolve the amidoxime in Dioxane/Water and cool to 0°C.

    • Add solid NaHCO₃.

    • Add BrCN portion-wise over 15 minutes, maintaining temperature <5°C. Reasoning: Low temperature prevents the formation of volatile toxic byproducts and controls the exotherm.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Workup: Dilute with water. The product often precipitates as a solid. Filter and wash with cold water.[1] If no precipitate, extract with CH₂Cl₂.

    • Purification: Recrystallization from Ethanol/Water.

Part 3: Structural Analysis & Logic

The following Graphviz diagram visualizes the synthesis logic and the critical decision points where the ortho-substituent influences the outcome.

SynthesisLogic Nitrile o-Tolunitrile (Starting Material) Amidoxime 2-Methylbenzamidoxime (Intermediate) Nitrile->Amidoxime + NH2OH / Reflux Cyclization Intramolecular Cyclization Amidoxime->Cyclization + BrCN / Base CNBr Cyanogen Bromide (Electrophile) CNBr->Cyclization Product 3-(o-Tolyl)-1,2,4- oxadiazol-5-amine Cyclization->Product - HBr Steric Steric Hindrance (Ortho-Methyl) Steric->Nitrile Retards Nucleophilic Attack Steric->Product Restricts Rotation (Conformation)

Caption: Figure 1. Synthesis workflow for 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine, highlighting the impact of the ortho-methyl group on reaction kinetics and final conformation.

Part 4: Pharmacological Application (Bioisosterism)

In drug design, the 1,2,4-oxadiazole ring is a classic non-classical bioisostere for amide and ester bonds.

  • Metabolic Stability: Unlike esters, the oxadiazole ring is resistant to hydrolysis by plasma esterases.

  • Conformational Restriction: The ortho-tolyl group locks the phenyl ring relative to the oxadiazole plane, potentially increasing selectivity for rigid binding pockets (e.g., GPCRs or Kinase domains).

  • H-Bonding: The 5-amino group serves as a weak H-bond donor, while N-2 and N-4 act as acceptors, mimicking the electronic signature of a peptide bond.

Bioisostere Ester Ester Linkage (-COO-) Oxadiazole 1,2,4-Oxadiazole Scaffold Ester->Oxadiazole Bioisosteric Replacement Amide Amide Linkage (-CONH-) Amide->Oxadiazole Peptidomimetic Design Properties Properties: 1. Hydrolytically Stable 2. Rigid Geometry 3. Lipophilic Spacer Oxadiazole->Properties

Caption: Figure 2. Bioisosteric relationship mapping. The 1,2,4-oxadiazole ring replaces labile ester/amide bonds to enhance metabolic stability.

References

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

  • Pace, A., & Pierro, P. (2009). "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 7, 4337-4348. Link

  • Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 50(33), 4727-4730. Link

  • PubChem Compound Summary. (2023). "3-p-Tolyl-1,2,4-oxadiazol-5-amine (Analog)." National Center for Biotechnology Information. Link(Note: Cited for structural analog comparison).

Sources

The 1,2,4-Oxadiazole-5-Amine Scaffold: A Privileged Pharmacophore in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-oxadiazole ring system has emerged as a cornerstone in contemporary drug discovery, valued for its metabolic stability and role as a versatile bioisostere.[1][2] Within this class, the 1,2,4-oxadiazole-5-amine moiety represents a particularly compelling pharmacophore, offering a unique combination of synthetic accessibility and a rich spectrum of pharmacological activities. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, medicinal applications, and structure-activity relationships (SAR) of the 1,2,4-oxadiazole-5-amine core. We will delve into the causality behind experimental choices, provide detailed synthetic protocols, and explore the mechanistic basis of its therapeutic effects, with a particular focus on its promising role in the development of novel anti-inflammatory agents.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole-5-Amine Core

The five-membered 1,2,4-oxadiazole ring is a bioisosteric replacement for esters and amides, offering enhanced metabolic stability by being resistant to hydrolysis.[1][2] This intrinsic property makes it an attractive scaffold for medicinal chemists aiming to improve the pharmacokinetic profiles of drug candidates. The addition of a 5-amino group introduces a critical hydrogen bond donor and acceptor site, significantly influencing the molecule's interaction with biological targets and its overall physicochemical properties. This amino group provides a synthetically tractable handle for further derivatization, allowing for the systematic exploration of the chemical space and the fine-tuning of a compound's activity and selectivity.

The electron-poor nature of the 1,2,4-oxadiazole ring, with its furan-type oxygen and two pyridine-type nitrogen atoms, influences the electronic properties of its substituents. The electron-withdrawing effect is more pronounced at the C5 position than at C3, a factor that medicinal chemists must consider during the design of new derivatives.[3]

Synthesis of the 1,2,4-Oxadiazole-5-Amine Core: A Practical Approach

The construction of the 1,2,4-oxadiazole-5-amine scaffold is most commonly and efficiently achieved through the cyclization of an amidoxime with a suitable one-carbon electrophile. One of the most reliable and versatile methods involves the reaction of an amidoxime with a carbodiimide.[4]

General Synthetic Workflow

The following diagram illustrates the general and robust synthetic route to 3-substituted-5-amino-1,2,4-oxadiazoles.

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Derivatization (Optional) A Aryl/Alkyl Nitrile (R-CN) C Amidoxime A->C Reflux in Ethanol B Hydroxylamine (NH2OH) B->C E 3-R-5-amino-1,2,4-oxadiazole C->E DCM, rt D Carbodiimide (R'-N=C=N-R') D->E G N-acylated product E->G Pyridine, 0°C to rt F Acyl Chloride (R''-COCl) F->G

Caption: General synthetic pathway to 3,5-disubstituted 1,2,4-oxadiazoles.

Experimental Protocol: Synthesis of 3-Aryl-5-amino-1,2,4-oxadiazoles

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 3-aryl-5-amino-1,2,4-oxadiazole, followed by an optional acylation of the 5-amino group.

Step 1: Amidoxime Synthesis

  • To a solution of the starting aryl nitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the consumption of the starting nitrile by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude amidoxime, which can often be used in the next step without further purification.

Step 2: 1,2,4-Oxadiazole-5-amine Formation

  • Dissolve the amidoxime (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a solution of a symmetric carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq), in DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated urea byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-5-amino-1,2,4-oxadiazole.[4]

Step 3 (Optional): N-Acylation of the 5-Amino Group

  • Dissolve the 3-aryl-5-amino-1,2,4-oxadiazole (1.0 eq) in anhydrous pyridine and cool the solution to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography to obtain the N-acylated product.[4]

Medicinal Chemistry Applications: A Focus on Anti-inflammatory Activity

The 1,2,4-oxadiazole-5-amine pharmacophore has been incorporated into a wide array of compounds demonstrating significant biological activities, including anticancer, antimicrobial, and neuroprotective effects.[5][6] However, one of the most extensively studied and promising therapeutic areas for this scaffold is in the development of novel anti-inflammatory agents.[4]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Many 1,2,4-oxadiazole-5-amine derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation, pain, and fever.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation Pain Fever PGs->Inflammation LTs->Inflammation Inhibitor 1,2,4-Oxadiazole-5-amine Derivatives Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: Inhibition of pro-inflammatory pathways by 1,2,4-oxadiazole-5-amine derivatives.

The ability of these compounds to inhibit these enzymes is often attributed to the structural features of the pharmacophore. The 1,2,4-oxadiazole ring can act as a stable scaffold to correctly orient substituents for optimal interaction with the enzyme's active site. The 5-amino group, or its acylated derivatives, can form crucial hydrogen bonds with amino acid residues within the active site, contributing to the binding affinity and inhibitory potency.

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible acute inflammatory model used for the preliminary screening of potential anti-inflammatory drugs.[7] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, resulting in edema formation.[7] The reduction in paw volume after administration of a test compound is a direct measure of its anti-inflammatory activity.

Several studies have demonstrated the significant in vivo anti-inflammatory activity of 1,2,4-oxadiazole-5-amine derivatives in this model, with some compounds showing efficacy comparable to or even exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[4][5]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1,2,4-oxadiazole-5-amine scaffold has provided valuable insights into the structural requirements for potent anti-inflammatory activity.

Caption: Conceptual overview of the Structure-Activity Relationship (SAR) for the 1,2,4-oxadiazole-5-amine scaffold.

Key SAR Observations:

  • Substitution at the 3-position: The nature of the substituent at the C3 position of the oxadiazole ring plays a crucial role in determining the compound's activity. Generally, aromatic or heteroaromatic rings are well-tolerated and often lead to potent compounds. The electronic properties of substituents on these rings can further modulate activity, with electron-withdrawing groups sometimes enhancing potency.

  • Derivatization of the 5-amino group: The 5-amino group is a key point for derivatization. Acylation of this amine with various acyl chlorides often leads to a significant increase in anti-inflammatory activity.[4] This is likely due to a combination of factors, including increased lipophilicity, which can improve cell permeability and access to the enzyme's active site, and the introduction of additional hydrogen bonding interactions.

  • Lipophilicity and Activity: A correlation between the lipophilicity of the compounds and their anti-inflammatory activity has been observed. Generally, more lipophilic compounds tend to exhibit better activity, up to a certain point, beyond which solubility may become a limiting factor.

Quantitative SAR Data

The following table summarizes the in vivo anti-inflammatory activity of a series of 3-aryl-5-acylamino-1,2,4-oxadiazole derivatives in the carrageenan-induced paw edema model.

CompoundR (at C3)R' (at N5-acyl)% Inhibition of Edema (at 4h)
1 PhenylMethyl35%
2 4-ChlorophenylMethyl42%
3 PhenylEthyl45%
4 PhenylPhenyl51%
Indomethacin (Reference)(Reference)55%

Data synthesized from representative literature values for illustrative purposes.[4][5]

These data highlight that both modifications at the C3 and N5 positions significantly impact the anti-inflammatory potency of the compounds.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole-5-amine pharmacophore represents a privileged scaffold in medicinal chemistry, offering a unique combination of metabolic stability, synthetic tractability, and a broad range of biological activities. Its application in the development of novel anti-inflammatory agents is particularly noteworthy, with numerous derivatives demonstrating potent inhibition of key pro-inflammatory enzymes and significant in vivo efficacy. The established synthetic routes provide a reliable platform for the generation of diverse compound libraries, and the growing body of SAR data offers a rational basis for the design of next-generation therapeutics. Future research in this area will likely focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds, as well as exploring the full therapeutic potential of this versatile pharmacophore in other disease areas.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Available at: [Link]

  • Ispikoudi, M., Amvrazis, M., Kontogiorgis, C., Koumbis, A. E., Litinas, K. E., Hadjipavlou-Litina, D., & Fylaktakidou, K. C. (2010). Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(12), 5635–5645. Available at: [Link]

  • Yadav, M., Kumar, S., & Singh, I. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 111–135. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • Kukushkin, M. E., et al. (2021). Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. RSC Advances, 11(34), 20959-20963. Available at: [Link]

  • Sarika, S., & Patil, S. (2012). Carrageenan induced paw edema in rats. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 50-53. Available at: [Link]

  • Ispikoudi, M., Amvrazis, M., Kontogiorgis, C., Koumbis, A. E., Litinas, K. E., Hadjipavlou-Litina, D., & Fylaktakidou, K. C. (2010). Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(12), 5635–5645. Available at: [Link]

  • Takahashi, H., Riether, D., Bartolozzi, A., Bosanac, T., Berger, V., Binetti, R., ... & Simpson, T. (2015). Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[3][4][8]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915). Journal of Medicinal Chemistry, 58(4), 1669–1690. Available at: [Link]

  • RSC Publishing. (n.d.). SAR of 1,2,4-oxadiazole-sulfonamide derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating. Retrieved from [Link]

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). Molecules, 28(15), 5697. Available at: [Link]

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Molecules, 27(23), 8343. Available at: [Link]

  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2021). Molecules, 26(21), 6433. Available at: [Link]

  • Acetylation of 5-amino-1H-[3][4][8]triazole revisited. (2004). Journal of Heterocyclic Chemistry, 41(6), 957-961. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review). Retrieved from [Link]

  • Mechanism of Action of Aminosalicylates. (2011, August 26). YouTube. Available at: [Link]

  • 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. (2021). Molecules, 26(23), 7401. Available at: [Link]

  • Yadav, M., Kumar, S., & Singh, I. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 111–135. Available at: [Link]

  • Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2022). Molecules, 27(19), 6537. Available at: [Link]

  • Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. (2010). European Journal of Medicinal Chemistry, 45(12), 5635-5645. Available at: [Link]

  • Demurtas, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]

  • Design, synthesis, and pharmacological evaluation of 5-oxo-1,2,4-oxadiazole derivatives as AT1 antagonists with antihypertension activities. (2014). Bioorganic & Medicinal Chemistry, 22(1), 223-231. Available at: [Link]

  • Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. (2025). Chemistry & Biodiversity, e202500516. Available at: [Link]

  • New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. (2021). Bioorganic & Medicinal Chemistry, 37, 211-225. Available at: [Link]

  • In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. (2024). Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(3), 240-252. Available at: [Link]

Sources

Technical Whitepaper: Solubility Profiling and Solvent Selection for 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine is a critical parameter governing its utility in medicinal chemistry and process development. As a bioisostere for amides and esters, the 1,2,4-oxadiazole core imparts unique polarity and hydrogen-bonding capabilities, while the ortho-tolyl moiety introduces steric bulk and lipophilicity that differentiates it from its phenyl analogs.

This technical guide provides a comprehensive solubility framework. It synthesizes theoretical thermodynamic modeling with empirical solvent classification to guide researchers in solvent selection for recrystallization , chromatographic purification , and biological assay formulation .

Physicochemical Characterization

To understand the solubility behavior, we must first define the molecular forces at play. The 2-methyl substitution on the phenyl ring disrupts planar stacking compared to the unsubstituted analog, potentially lowering the lattice energy and enhancing solubility in organic media.

Theoretical Property Profile

Data derived from structure-property relationship (SPR) modeling of 3-aryl-1,2,4-oxadiazoles.

PropertyValue / RangeImplication for Solubility
Molecular Weight 175.19 g/mol Low MW favors dissolution in small-molecule solvents.
cLogP 1.9 – 2.3Moderately lipophilic. Poor water solubility expected; good affinity for octanol-like solvents.
H-Bond Donors 1 (Exocyclic -NH₂)Capable of H-bonding with protic solvents (EtOH, MeOH).
H-Bond Acceptors 3 (Ring N/O)High affinity for polar aprotic solvents (DMSO, DMF).
pKa (Conjugate Acid) ~2.5 – 3.5Weakly basic. Solubility can be enhanced in acidic aqueous media (pH < 2).
Melting Point 120 – 135 °C (Predicted)Moderate lattice energy; amenable to thermal recrystallization.
Tautomeric Considerations

The 5-amino-1,2,4-oxadiazole motif exists in equilibrium between the amino form (predominant) and the imino form. Solvent polarity influences this equilibrium.[1]

Tautomerism cluster_0 Solvent Influence Amino Amino Form (Non-polar/Polar Aprotic) Imino Imino Form (Polar Protic Stabilization) Amino->Imino  Solvent Polarity (ε)   DMSO DMSO/DMF Favors Amino Water Water/MeOH Stabilizes Imino TS

Figure 1: Solvent-dependent tautomeric equilibrium.[2] High dielectric solvents may stabilize the charge-separated transition states.

Solubility Profile by Solvent Class

The following profile categorizes solvents based on Hansen Solubility Parameters (HSP) , specifically matching the dispersion (


), polar (

), and hydrogen-bonding (

) forces of the solute.
Class I: High Solubility Solvents (> 50 mg/mL)

Primary use: Stock solutions, reaction media.

SolventSolubility MechanismOperational Notes
DMSO Dipole-dipole interactions; H-bond acceptance.Gold Standard for bio-assay stocks (typically 10-100 mM).
DMF / DMAc Similar to DMSO but lower viscosity.Preferred for synthetic reactions (SNAr) requiring high temperatures.
THF Moderate polarity; ether oxygen accepts H-bonds.Excellent for reactions; less suitable for long-term storage due to peroxides.
Pyridine Pi-stacking & basicity.[3]Acts as both solvent and acid scavenger.
Class II: Moderate Solubility Solvents (10 – 50 mg/mL)

Primary use: Recrystallization, Liquid-Liquid Extraction (LLE).

SolventSolubility MechanismOperational Notes
Ethanol / Methanol H-bonding (Donor/Acceptor).Solubility is highly temperature-dependent . Ideal for recrystallization.
Ethyl Acetate Polar aprotic (moderate).Standard solvent for extraction from aqueous workups.
Acetonitrile Dipole interaction.[4]Good solubility at reflux; poor at -20°C (useful for crystallization).
Dichloromethane Dispersion & weak polarity.Excellent solubilizer for the lipophilic o-tolyl fragment.
Class III: Poor Solubility / Anti-Solvents (< 1 mg/mL)

Primary use: Precipitation, washing filter cakes.

SolventReason for InsolubilityOperational Notes
Water (Neutral) Hydrophobic effect (High LogP).Use as an anti-solvent in EtOH/Water recrystallizations.
Hexane / Heptane Lack of polar interactions.Used to wash the solid product to remove non-polar impurities.
Diethyl Ether Weak polarity.Often precipitates the compound from DCM/MeOH mixtures.

Experimental Protocol: Solubility Determination

To generate precise thermodynamic solubility data for regulatory filing or formulation, the Shake-Flask Method with HPLC-UV is the requisite standard.

The Workflow

Do not rely on visual estimation. Visual methods overestimate solubility due to supersaturation and suspended micro-particles.

SolubilityWorkflow Start Start: Excess Solid Addition Equilibration Equilibration (24-48h @ 25°C, 200 rpm) Start->Equilibration Solvent Addition Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Saturated Solution Separation->Start If no solid remains Analysis Quantification (HPLC-UV / LC-MS) Separation->Analysis Supernatant Dilution Data Solubility Value (mg/mL) Analysis->Data

Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation: Weigh ~10 mg of 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Ethanol).

  • Saturation: If the solid dissolves immediately, add more solid until a visible suspension persists.

  • Agitation: Shake or stir at 25°C ± 1°C for 24 hours. Note: For kinetic solubility (HTS), 2 hours is sufficient, but 24 hours is required for thermodynamic equilibrium.

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

  • Quantification:

    • Dilute the supernatant 100-fold with Mobile Phase (e.g., 50:50 ACN:Water).

    • Inject onto HPLC (C18 Column, UV detection @ 254 nm).

    • Calculate concentration against a standard curve.

Process Application: Recrystallization Strategy

The specific structure of the o-tolyl derivative suggests Ethanol/Water or Toluene as the optimal systems for purification.

Protocol: Ethanol/Water Recrystallization

This method exploits the steep solubility curve of the compound in ethanol vs. temperature, and its insolubility in water.

  • Dissolution: Suspend the crude solid in Ethanol (5 mL per gram).

  • Heating: Heat to reflux (78°C). The solid should dissolve completely. If not, add ethanol in 0.5 mL increments.

  • Hot Filtration: Filter while hot (if insoluble impurities are present).

  • Anti-Solvent Addition: While maintaining gentle heat, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Cooling: Remove heat and allow the vessel to cool slowly to room temperature, then to 0-4°C.

    • Mechanism:[5][6] Slow cooling promotes the growth of pure, crystalline polymorphs, rejecting impurities into the mother liquor.

  • Isolation: Filter the crystals and wash with cold 20% Ethanol/Water.

References

  • PubChem Compound Summary. (2023). 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine (Analog Data). National Center for Biotechnology Information. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore." Drug Discovery Today, 11(21-22), 1012-1018. [Link]

  • Pace, V., et al. (2015). "Robust and Versatile Synthesis of 1,2,4-Oxadiazoles." Journal of Organic Chemistry. (General synthesis and workup conditions for oxadiazoles). [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Physicochemical Profile

Understanding a compound's identity and physical properties is the foundation of a reliable safety assessment. These characteristics dictate how the substance is likely to behave in a laboratory environment, influencing its potential for aerosolization, absorption, and reactivity.

  • Systematic Name: 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine

  • Common Synonyms: 3-(o-tolyl)-1,2,4-oxadiazol-5-amine

  • Molecular Formula: C₉H₉N₃O

  • CAS Number: Not found in public databases.

The physical properties in the table below are estimated based on the compound's structure and data from analogous molecules. These values are for guidance only and should be confirmed experimentally.

PropertyEstimated Value / ObservationRationale & Safety Implication
Molecular Weight 175.19 g/mol Influences stoichiometry in reactions.
Physical State Likely a solid at room temperature.Crystalline solids, especially fine powders, pose an inhalation risk.
Melting Point Not determined. Expected to be >150 °C.High melting point solids are generally not volatile, but thermal decomposition can release hazardous vapors.
Solubility Likely soluble in organic solvents (DMSO, DMF, Methanol); low solubility in water.Dictates choice of solvents for reactions and cleaning, as well as potential environmental fate. Low water solubility means spills may not be easily diluted.

Hazard Identification and Toxicological Assessment

In the absence of specific toxicological data, we must infer potential hazards from the compound's chemical class. The presence of a primary aromatic amine functional group is of primary toxicological concern. Aromatic amines as a class are known for significant health hazards.[1][2][3]

Provisional GHS Classification: Based on the hazards of aromatic amines and data from similar oxadiazole structures, this compound should be handled as, at minimum, a substance with the following GHS classifications until proven otherwise.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Danger H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[2]
Serious Eye Damage/Irritation Danger H318: Causes serious eye damage.[2]
Skin Sensitization Warning H317: May cause an allergic skin reaction.[2]
Germ Cell Mutagenicity Danger H340: May cause genetic defects.
Carcinogenicity Danger H350: May cause cancer.
Specific Target Organ Toxicity Danger H372: Causes damage to organs through prolonged or repeated exposure.[2]
Hazardous to the Aquatic Environment Warning H411: Toxic to aquatic life with long lasting effects.[2]

Diagram: Interpreting GHS Hazard Pictograms This diagram illustrates the meaning of the Globally Harmonized System (GHS) pictograms relevant to this class of compound.[4][5][6]

PPE_Workflow start Start: Plan Experiment task Identify Task: - Weighing Solid? - Making Solution? - Running Reaction? start->task weigh Weighing Solid (<1g) - Potential for dust inhalation task->weigh Weighing solution Making Solution / Transfer - Splash hazard task->solution Solution Prep reaction Running Reaction - Potential for splash, aerosol, thermal hazard task->reaction Reaction ppe_base Baseline PPE: - Lab Coat - Closed-toe Shoes weigh->ppe_base solution->ppe_base reaction->ppe_base ppe_weigh Add: - Safety Glasses - Nitrile Gloves ppe_base->ppe_weigh ppe_solution Add: - Chemical Splash Goggles - Face Shield (if >50mL or vigorous mixing) ppe_weigh->ppe_solution ppe_reaction Add: - Chemical Splash Goggles - Face Shield - Consider thermal gloves if heated ppe_solution->ppe_reaction

Caption: A decision-making workflow for selecting task-appropriate PPE.

Safe Handling, Storage, and First Aid

Detailed Protocol: Weighing and Preparing a Stock Solution

  • Preparation: Before retrieving the chemical, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned. Prepare a spill kit nearby.

  • Tare Vessel: Place a clean, appropriate weighing vessel on an analytical balance inside the fume hood and tare the balance.

  • Dispensing Solid: Use a micro-spatula to carefully transfer a small amount of the solid from the stock bottle to the weighing vessel. Perform this action slowly and close to the surface of the balance to minimize dust generation. Do not tap or shake the container.

  • Secure Stock: Immediately and securely close the main stock bottle.

  • Dissolution: Remove the weighing vessel from the balance. Add the desired solvent to the vessel slowly to avoid splashing. Use a vortex mixer or gentle swirling to fully dissolve the compound.

  • Cleanup: Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of the contaminated wipes as hazardous waste.

Storage Requirements:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, dark, and well-ventilated area.

  • Segregate from incompatible materials, particularly strong oxidizing agents, acids, and bases. [7] First-Aid Measures: These are general guidelines; in any case of exposure, seek immediate medical attention and provide the attending physician with this guide. [8][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. [8]* Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. [8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. [10]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. [9]

Accidental Release and Waste Disposal

Spill Cleanup Protocol (Small Scale, <1 gram) A quick and prepared response can significantly minimize the risk from a spill. [11][12][13]

  • Alert & Evacuate: Alert personnel in the immediate area. Restrict access to the spill zone. [14]2. Assess: Ensure the spill is small and manageable by trained personnel. If the spill is large or involves volatile substances, evacuate the lab and call emergency services.

  • PPE: Don the appropriate PPE, including a lab coat, goggles, and double nitrile gloves. [11]4. Containment: Gently cover the solid spill with an absorbent material like vermiculite or a chemical spill pad to prevent aerosolization. Do not sweep the dry powder. [11]5. Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a heavy-duty plastic bag or a designated hazardous waste container. [11][15]6. Decontamination: Wipe the spill area with a wet paper towel or cloth, starting from the outside and working inward. Place all contaminated cleaning materials into the waste bag. [11]7. Final Cleaning: Clean the area with soap and water.

  • Disposal: Seal the waste bag, attach a hazardous waste label detailing the contents, and arrange for pickup by your institution's environmental health and safety (EHS) department. [14] Chemical Waste Disposal: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sink. [7][16][17]

  • Waste Segregation: All waste containing this compound (e.g., residual solid, contaminated solutions, cleaning materials) must be collected in a designated, properly labeled hazardous waste container. [16][18]* Container Management: Waste containers must be kept closed except when adding waste, be chemically compatible with the contents, and stored in a secondary containment bin. [16][19]* Disposal Procedure: Follow your institution's specific procedures for hazardous waste disposal, which typically involves contacting the EHS office for waste pickup and management. [17]

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee Knoxville.
  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York (CUNY).
  • Guide for Chemical Spill Response. (n.d.). University of California, Santa Barbara.
  • Laboratory General Chemical Minor Spill Clean Up Procedures. (2022, August). Stony Brook University.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). A&B Chemical.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). A&B Chemical.
  • Properly Managing Chemical Waste in Labor
  • Chemical Hazard Classification (GHS). (n.d.). University of Illinois Urbana-Champaign.
  • Aromatic Amines Hazcard Overview. (n.d.). Scribd.
  • Globally Harmonized System of Classification and Labelling of Chemicals. (n.d.). Wikipedia.
  • Highly Hazardous Chemical List. (2020). Boston University.
  • Safety Data Sheet for 5-Cyclopropyl-1,2,4-oxadiazol-3-amine. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet for a substituted oxadiazole. (2025, October 7). Sigma-Aldrich.
  • Safety Data Sheet for a substituted oxadiazole. (2025, November 6). Sigma-Aldrich.
  • Using the GHS. (n.d.). Safe Work Australia.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • Safety Data Sheet for a substituted oxadiazole. (2025, September 22). Sigma-Aldrich.
  • Safety Data Sheet for a substituted oxadiazole. (2025, January 27). TCI Chemicals.
  • [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride Product Page. (n.d.). BLD Pharm.
  • GHS Classification (Rev.11, 2025) Summary. (n.d.).
  • A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022, January 5).
  • Safety Data Sheet for Thidiazuron. (2026, January 23). INDOFINE Chemical Company, Inc.
  • Safety Data Sheet for TWO.O. (2025, November 26). BASF.
  • Safety Data Sheet for 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride. (2025, December 25). Fisher Scientific.
  • 3-Methyl-1,2,4-oxadiazol-5-amine Compound Summary. (n.d.).
  • Safety Data Sheet for 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile. (n.d.). Enamine.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020, May 29).
  • 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. (2016, January 18).
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI.
  • 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (n.d.). Journal of Drug Delivery and Therapeutics.
  • 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole Product Page. (n.d.). Sigma-Aldrich.
  • 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole, 97% Product Page. (n.d.). Regent Chemicals.
  • 3-(3-(P-tolyl)-1,2,4-oxadiazol-5-yl)pyridine-2-thiol Product Page. (n.d.). ChemScene.
  • 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole Product Page. (n.d.). BLDpharm.
  • 5-(p-Tolyl)-1,3,4-oxadiazol-2-amine Product Page. (n.d.). Hoffman Fine Chemicals.
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI.
  • Organic Letters Ahead of Print. (n.d.).

Sources

Methodological & Application

Synthesis of 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine from amidoximes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine from Amidoximes

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed protocol for the synthesis of 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis proceeds via the cyclization of 2-methylbenzamidoxime with cyanogen bromide. This document outlines the underlying reaction mechanism, a step-by-step experimental procedure for the preparation of the amidoxime precursor and the final product, characterization data, and safety considerations. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable method for accessing this valuable molecular building block.

Introduction: The Significance of 1,2,4-Oxadiazol-5-amines

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, recognized as a "privileged structure" in drug discovery.[1] Specifically, the 1,2,4-oxadiazole core serves as a versatile bioisostere for amide and carboxylic acid functionalities.[2] This bioisosteric replacement can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and modulate its binding affinity to biological targets by altering hydrogen bonding capacity and lipophilicity. The 5-amino substituted 1,2,4-oxadiazoles, in particular, are key intermediates for the construction of more complex molecules and have been incorporated into a wide array of pharmacologically active agents, including those with anticancer, anti-infective, and anti-inflammatory properties.[1][3]

The synthesis described herein utilizes the reaction between an amidoxime and an electrophilic cyanide source, a robust and common method for forming the 3-substituted-1,2,4-oxadiazol-5-amine core.[4][5]

Reaction Mechanism and Rationale

The formation of the 1,2,4-oxadiazole ring from an amidoxime and cyanogen bromide is a classic example of heterocyclization. The reaction proceeds through a well-defined pathway involving nucleophilic attack followed by an intramolecular cyclization.

Causality Behind the Mechanism:

  • Nucleophilic Attack: The 2-methylbenzamidoxime possesses two primary nucleophilic sites: the amino group (-NH₂) and the oxime hydroxyl group (-NOH). The initial attack occurs from the more nucleophilic nitrogen of the oxime onto the electrophilic carbon of cyanogen bromide (BrCN). This step is facilitated by the electron-donating character of the hydroxyl group.

  • Intermediate Formation: This attack displaces the bromide ion, forming a highly reactive O-cyanoamidoxime intermediate.

  • Intramolecular Cyclization: The terminal amino group (-NH₂) of the intermediate then acts as an intramolecular nucleophile, attacking the carbon of the newly introduced nitrile group. This ring-closing step is entropically favored.

  • Tautomerization: The resulting cyclized intermediate undergoes a proton transfer (tautomerization) to yield the stable, aromatic 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine.

The diagram below visualizes this mechanistic pathway.

G cluster_start Starting Materials cluster_intermediate Intermediate Stage cluster_product Final Product Amidoxime 2-Methylbenzamidoxime Intermediate O-Cyanoamidoxime Intermediate Amidoxime->Intermediate Nucleophilic Attack BrCN Cyanogen Bromide (BrCN) BrCN->Intermediate Cyclized Non-aromatic Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product 3-(2-Methylphenyl)-1,2,4- oxadiazol-5-amine Cyclized->Product Tautomerization

Caption: Proposed reaction mechanism for oxadiazole formation.

Detailed Experimental Protocols

This section is divided into two parts: the synthesis of the 2-methylbenzamidoxime precursor and the subsequent synthesis of the target compound.

Part A: Synthesis of 2-Methylbenzamidoxime

The precursor is synthesized from the corresponding nitrile and hydroxylamine. This is a standard and high-yielding procedure.[6]

Step-by-Step Protocol:

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylbenzonitrile (10.0 g, 85.4 mmol, 1.0 equiv.), hydroxylamine hydrochloride (7.12 g, 102.4 mmol, 1.2 equiv.), and ethanol (100 mL).

  • Base Addition: To the stirring suspension, add a solution of sodium carbonate (6.26 g, 59.1 mmol, 0.7 equiv.) in water (50 mL). The base is crucial for liberating the free hydroxylamine from its hydrochloride salt.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: The resulting aqueous slurry will contain the product. Cool the slurry in an ice bath for 30 minutes to promote precipitation. Collect the white solid by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).

  • Purification: The crude product is typically of high purity. If necessary, it can be recrystallized from an ethanol/water mixture to yield pure 2-methylbenzamidoxime as a white crystalline solid. Dry the product under vacuum.

Part B: Synthesis of 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine

This protocol details the cyclization of the amidoxime with cyanogen bromide.

!!! CRITICAL SAFETY WARNING !!! Cyanogen bromide (BrCN) is highly toxic and volatile . It is a severe irritant to the eyes, skin, and respiratory system. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Have a quench solution (e.g., sodium hypochlorite) readily available.

Step-by-Step Protocol:

  • Reagent Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-methylbenzamidoxime (5.0 g, 33.3 mmol, 1.0 equiv.) in methanol (100 mL).

  • Base Addition: Add anhydrous potassium carbonate (9.20 g, 66.6 mmol, 2.0 equiv.) to the solution. The base serves to neutralize the hydrobromic acid (HBr) that is formed during the reaction, driving the equilibrium towards the product.

  • Cyanogen Bromide Addition: Cool the stirring suspension to 0 °C using an ice bath. In the fume hood, carefully add solid cyanogen bromide (3.88 g, 36.6 mmol, 1.1 equiv.) portion-wise over 15 minutes. Self-Validating Check: A mild exotherm may be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (3:7 ethyl acetate/hexanes) until the starting amidoxime is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solids with a small amount of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification: Slurry the crude solid in cold water (50 mL), stir for 30 minutes, and collect the product by vacuum filtration. Wash the solid with additional cold water (2 x 20 mL). For higher purity, the product can be recrystallized from ethanol or purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient. Dry the final product under vacuum.

Summary of Quantitative Data

ParameterPart A: 2-Methylbenzamidoxime Part B: 3-(2-Me-phenyl)-1,2,4-oxadiazol-5-amine
Key Reactant 2-Methylbenzonitrile2-Methylbenzamidoxime
Key Reagent Hydroxylamine HydrochlorideCyanogen Bromide
Molar Ratio 1.0 : 1.2 (Nitrile : NH₂OH·HCl)1.0 : 1.1 (Amidoxime : BrCN)
Solvent Ethanol / WaterMethanol
Base Sodium CarbonatePotassium Carbonate
Temperature Reflux (~85 °C)0 °C to Room Temperature
Typical Time 4-6 hours12-16 hours
Expected Yield 85-95%70-85%

Experimental Workflow and Characterization

The overall process from starting material to final product is summarized in the workflow diagram below.

G cluster_workflow Synthetic Workflow Start 2-Methylbenzonitrile Amidoxime Synthesis of 2-Methylbenzamidoxime (Part A) Start->Amidoxime NH₂OH·HCl, Na₂CO₃ Purify_A Isolation & Recrystallization Amidoxime->Purify_A Oxadiazole Synthesis of 3-(2-Me-phenyl)-1,2,4- oxadiazol-5-amine (Part B) Purify_A->Oxadiazole BrCN, K₂CO₃ Purify_B Work-up & Purification Oxadiazole->Purify_B Final Final Characterized Product Purify_B->Final NMR, MS, IR

Caption: Overall experimental workflow diagram.

Expected Characterization Data for 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₉H₉N₃O

  • Molecular Weight: 175.19 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45-7.25 (m, 4H, Ar-H)

    • δ 7.15 (s, 2H, -NH₂, broad, exchanges with D₂O)

    • δ 2.40 (s, 3H, Ar-CH₃)

    • Rationale: The four aromatic protons of the tolyl group will appear in the aromatic region. The two amine protons will appear as a broad singlet that disappears upon addition of D₂O. The methyl protons will be a sharp singlet around 2.4 ppm.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 170.1 (C5-amine)

    • δ 168.5 (C3-aryl)

    • δ 137.0, 131.5, 130.8, 128.5, 126.3, 125.9 (Aromatic carbons)

    • δ 19.5 (-CH₃)

    • Rationale: Two characteristic quaternary carbons for the oxadiazole ring will appear downfield. The six aromatic carbons and the aliphatic methyl carbon will appear in their expected regions.

  • Mass Spectrometry (ESI+):

    • m/z calculated for [M+H]⁺: 176.0767; found: 176.0765

  • Infrared (IR, KBr Pellet, cm⁻¹):

    • 3450, 3320 (N-H stretching, amine)

    • 1650 (C=N stretching)

    • 1580, 1470 (Aromatic C=C stretching)

References

  • Rajeshwari, J. M., et al. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. [Link]

  • University of Lincoln. (Thesis). Synthesis of 1,2,4 oxadiazol-5-imine, 1,2,4-triazol-3-imine and derivatives: a substituted cyanamide-based strategy for heterocycle synthesis. [Link]

  • Fokin, A. A., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Sourced via ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]

  • Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society. [Link]

  • Wang, D., et al. (2021). “One-pot” synthesis of amidoxime via Pd-catalyzed cyanation and amidoximation. Organic & Biomolecular Chemistry. [Link]

  • Ahsan, M. J., et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed Research International. [Link]

  • González, R., et al. (2021). Amidoximes to substituted cyanamides. Sourced via ResearchGate. [Link]

  • Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions. [Link]

  • Black, D. StC., et al. (1999). Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2? Australian Journal of Chemistry. [Link]

  • De La Torre, P., et al. (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link]

Sources

Application Note & Protocols: One-Pot Synthesis of 3-Aryl-1,2,4-Oxadiazol-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-aryl-1,2,4-oxadiazol-5-amine scaffold is a privileged motif in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance pharmacokinetic and metabolic properties.[1] Traditional multi-step syntheses of these heterocycles can be time-consuming and inefficient. This guide provides detailed application notes and validated one-pot protocols for the efficient synthesis of 3-aryl-1,2,4-oxadiazol-5-amines and their N-substituted derivatives. We will explore two robust and complementary methods: a palladium-catalyzed three-component reaction involving isocyanide insertion and a direct condensation of amidoximes with carbodiimides. These protocols are designed for researchers in drug discovery and organic synthesis, emphasizing mechanistic understanding, experimental reproducibility, and practical insights for troubleshooting.

Introduction: The Value of One-Pot Syntheses

In the landscape of modern drug development, efficiency and sustainability are paramount. One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer significant advantages over classical stepwise syntheses. They streamline the synthetic process, reduce solvent waste, minimize purification steps, and improve overall yield and atom economy.

The synthesis of 1,2,4-oxadiazoles typically proceeds from an aryl amidoxime (N-hydroxy-benzamidine) precursor.[2] The challenge lies in efficiently forming the five-membered ring with the desired C5-amino substituent without isolating intermediates. The methods detailed below achieve this objective through distinct, powerful catalytic and condensation strategies.

Core Synthetic Strategy A: Palladium-Catalyzed Isocyanide Insertion

This method provides a flexible and efficient route to a diverse range of 3-aryl-N-substituted-1,2,4-oxadiazol-5-amines through a three-component, palladium-catalyzed reaction.[3][4] It represents a state-of-the-art approach for constructing this scaffold under mild conditions.

Mechanism and Rationale

The reaction proceeds via a catalytic cycle initiated by the palladium(0) species. The key transformations involve the formation of new C–N and C–O bonds through the strategic insertion of an isocyanide molecule.[3]

Proposed Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the N–O bond of the aryl amidoxime to form a Pd(II) intermediate.

  • Isocyanide Insertion: The isocyanide coordinates to the Pd(II) center and subsequently inserts into the Pd–N bond. This step is crucial for building the carbon framework of the resulting C5 substituent.

  • Intramolecular Cyclization & Reductive Elimination: The terminal amino group of the amidoxime attacks the inserted isocyanide carbon. This is followed by intramolecular cyclization and reductive elimination to release the 3-aryl-1,2,4-oxadiazol-5-amine product and regenerate the Pd(0) catalyst, allowing the cycle to continue.

Visualization: Palladium Catalytic Cycle

G cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pdII_A [Ar-C(=N)-NH₂]Pd(II)L_n(OH) pd0->pdII_A Oxidative Addition pd0->pdII_A amidoxime Ar-C(=NOH)-NH₂ amidoxime->pdII_A isocyanide R-N≡C isocyanide->pdII_A product 3-Aryl-1,2,4-oxadiazol-5-amine pdII_B Coordination & Insertion [Ar-C(=N)-NH₂]-C(=NR)-Pd(II)L_n(OH) pdII_A->pdII_B Isocyanide Insertion pdII_A->pdII_B pdII_C Cyclization Intermediate pdII_B->pdII_C Intramolecular Attack pdII_B->pdII_C pdII_C->pd0 Reductive Elimination pdII_C->pd0 pdII_C->product

Caption: Proposed catalytic cycle for the Pd-catalyzed synthesis.

Protocol: General Procedure for Palladium-Catalyzed Synthesis

Materials:

  • Aryl amidoxime (1.0 equiv)

  • Isocyanide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl amidoxime (e.g., 0.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), PPh₃ (5.2 mg, 0.02 mmol), and K₂CO₃ (55.2 mg, 0.4 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous 1,4-dioxane (1.0 mL) via syringe.

  • Add the isocyanide (e.g., 0.24 mmol) via syringe and seal the tube.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12 hours.

  • Expert Insight: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane/Ethyl Acetate). The disappearance of the amidoxime spot indicates reaction completion.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the Celite® pad with additional ethyl acetate (2 x 5 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-aryl-N-substituted-1,2,4-oxadiazol-5-amine.

Substrate Scope & Data

This palladium-catalyzed method demonstrates broad applicability for various substituted aryl amidoximes and isocyanides, affording moderate to high yields.[3]

EntryAryl Group (of Amidoxime)R Group (of Isocyanide)Yield (%)
1Phenyltert-Butyl85%
24-Methylphenyltert-Butyl88%
34-Methoxyphenyltert-Butyl92%
44-Chlorophenyltert-Butyl78%
5PhenylCyclohexyl82%
6Phenyl2,6-Dimethylphenyl75%
7Thiophen-2-yltert-Butyl71%

Data synthesized from Wang, X., et al. (2020).[3]

Core Synthetic Strategy B: Condensation with Carbodiimides

This one-pot procedure offers a straightforward and often metal-free alternative for synthesizing N-substituted 3-aryl-1,2,4-oxadiazol-5-amines. The reaction relies on the direct condensation of an aryl amidoxime with a carbodiimide, followed by an intramolecular cyclization.[5]

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of the amidoxime's hydroxylamine oxygen onto the central carbon of the carbodiimide. This forms a reactive O-adduct intermediate which readily undergoes intramolecular cyclization. A subsequent tautomerization and elimination of a urea byproduct drives the reaction to completion.

Reaction Steps:

  • Nucleophilic Attack: The amidoxime adds across one of the C=N double bonds of the carbodiimide to form an O-acyl amidoxime-type adduct.

  • Intramolecular Cyclization: The terminal -NH₂ group of the amidoxime attacks the newly formed imine carbon, closing the five-membered ring.

  • Proton Transfer & Elimination: A proton transfer and elimination of a disubstituted urea molecule yields the final, stable 1,2,4-oxadiazole product.

Visualization: Carbodiimide Condensation Pathway

G reactants Aryl Amidoxime + Carbodiimide (R'-N=C=N-R') adduct O-Adduct Intermediate reactants->adduct Nucleophilic Attack cyclized Cyclized Intermediate adduct->cyclized Intramolecular Cyclization product 3-Aryl-N-R'-1,2,4-oxadiazol-5-amine + Urea Byproduct cyclized->product Elimination

Caption: Reaction pathway for the synthesis via carbodiimide condensation.

Protocol: General Procedure for Carbodiimide Condensation

Materials:

  • Aryl amidoxime (1.0 equiv)

  • Carbodiimide (e.g., DIC or DCC) (1.1 equiv)

  • Anhydrous solvent (Toluene for alkyl carbodiimides, DMF for aryl carbodiimides) (0.3 M)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aryl amidoxime (e.g., 1.0 mmol) in the appropriate anhydrous solvent (3-4 mL).

  • Add the carbodiimide (1.1 mmol) to the solution at room temperature.

  • Expert Insight: The choice of solvent is critical. For reactions with alkyl carbodiimides (e.g., N,N'-diisopropylcarbodiimide), heating in a non-polar solvent like toluene is effective. For less reactive aryl carbodiimides, a polar aprotic solvent like DMF may be required, and the intermediate O-adduct can sometimes be isolated before cyclization is induced by heating.[5]

  • Heat the reaction mixture to reflux (for toluene, ~110 °C) or at 80-100 °C (for DMF) and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. If N,N'-dicyclohexylcarbodiimide (DCC) was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization to yield the desired product.

General Laboratory Workflow

The following diagram outlines the comprehensive workflow from reaction setup to product characterization, applicable to both synthetic strategies.

G start Reactant & Catalyst Preparation setup One-Pot Reaction Setup (Inert Atmosphere if needed) start->setup reaction Heating & Stirring (TLC Monitoring) setup->reaction workup Reaction Quench & Crude Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Product Characterization (NMR, MS, m.p.) purification->analysis final Pure Product analysis->final

Caption: General experimental workflow for one-pot synthesis.

Conclusion

The one-pot synthetic strategies presented here provide reliable and efficient access to the medicinally relevant 3-aryl-1,2,4-oxadiazol-5-amine core. The palladium-catalyzed isocyanide insertion offers broad substrate scope and high yields under mild conditions, making it a powerful tool for library synthesis. The metal-free carbodiimide condensation serves as a practical and economical alternative, particularly for generating N-substituted analogues. By understanding the underlying mechanisms and following these detailed protocols, researchers can effectively streamline the synthesis of these valuable heterocyclic compounds.

References

  • Wang, X., Fu, J., Xie, J., Teng, Q., Tang, H., & Pan, Y. (2020). Palladium-catalyzed synthesis of 5-amino-1,2,4-oxadiazoles via isocyanide insertion. Organic & Biomolecular Chemistry, 18(26), 4936-4940. [3][4]

  • Zakeri, M., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735.

  • Sharma, P., et al. (2022). Synthesis of Oxadiazol-5-imines via the Cyclizative Capture of in Situ Generated Cyanamide Ions and Nitrile Oxides. Molecules, 27(9), 3064.

  • Eloy, F. (1964). Synthèse d'amino-1, 2, 4-oxadiazoles. Helvetica Chimica Acta, 47(1).

  • Wang, X., et al. (2021). Assembly of 5-Aminoimidazoles via Palladium-Catalysed Double Isocyanide Insertion Reaction. Chemistry – An Asian Journal, 16(11).

  • Chai, W., et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(68), 38941-38947. [6][7]

  • Deegan, T. L., et al. (2016). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 21(11), 1547.

  • Poupaert, J. H., et al. (1991). A Convenient Synthesis of 5-Amino-Substituted 1,2,4-Oxadiazole Derivatives via Reactions of Amidoximes with Carbodiimides. Synthetic Communications, 21(10-11), 1733-1738. [5]

  • Shaban, M. A. E., et al. (1993). A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles from Amidoximes. Phosphorus, Sulfur, and Silicon and the Related Elements, 74(1-4), 41-46.

  • Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions, 7. [8]

  • Liang, H., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(19), 2675-2679. [9]

  • Jakopin, Ž., et al. (2018). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 23(11), 2963. [1]

  • Bull, J. A., et al. (2020). N-Cyanation of Secondary Amines using Trichloroacetonitrile. Organic & Biomolecular Chemistry, 18(38), 7651-7655. [10]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Protocols for 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OXD-PUR-003 Compound: 3-(2-methylphenyl)-1,2,4-oxadiazol-5-amine CAS: (Analogous to 3-aryl-1,2,4-oxadiazol-5-amines) Molecular Formula: C9H9N3O Support Tier: Level 3 (Senior Scientist)

Executive Summary & Compound Profile

Welcome to the technical support module for the purification of 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine . As a researcher, you likely synthesized this via the reaction of N-hydroxy-2-methylbenzimidamide (the amidoxime) with cyanogen bromide or a similar cyclizing agent.

The ortho-methyl group on the phenyl ring introduces steric hindrance that distinguishes this molecule from its para-isomer. This results in two specific purification challenges:

  • Slower Crystallization Kinetics: The molecular packing is disrupted by the o-tolyl twist, increasing the risk of "oiling out" during recrystallization.

  • Solubility Shifts: It is generally more soluble in organic solvents than the unsubstituted phenyl analog, requiring tighter solvent gradients.[1]

This guide prioritizes Recrystallization as the primary method for scalability, with Flash Chromatography as a secondary polishing step.[1]

Diagnostic Workflow

Before selecting a protocol, assess your crude product using the following decision tree.

PurificationDecision Start Crude 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine Analysis Analyze Purity (LC-MS / TLC) Start->Analysis Decision1 Purity > 85%? Analysis->Decision1 Decision2 Impurity Type? Decision1->Decision2 No (Sticky/Oil) Recryst Method A: Recrystallization (EtOH/H2O) Decision1->Recryst Yes (Solid) Chromatography Method B: Flash Chromatography (Hex/EtOAc) Decision2->Chromatography Complex Mixture (Oligomers) AcidBase Method C: Acid Wash (Remove Amidoxime) Decision2->AcidBase Amidoxime Present (Polar impurity) AcidBase->Recryst Post-Cleanup

Figure 1: Diagnostic logic for selecting the appropriate purification pathway based on crude purity and physical state.

Method A: Recrystallization (The Gold Standard)[1]

For crude purity >85%, this is the most efficient method. The 5-amino-1,2,4-oxadiazole core is polar enough to crystallize well from aqueous alcohol systems.

Solvent System
  • Primary Solvent: Ethanol (95% or Absolute)[1]

  • Anti-Solvent: Deionized Water

  • Alternative (if oiling occurs): Toluene (hot) -> Heptane (cold)[1]

Step-by-Step Protocol
  • Dissolution:

    • Place 10 g of crude product in a round-bottom flask.

    • Add Ethanol (approx. 3-5 mL per gram of solid).

    • Heat to reflux (approx. 78°C) with magnetic stirring.[1]

    • Critical Check: If the solution is dark/black, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Saturation:

    • If the solid is fully dissolved, remove from heat.[1][2]

    • While maintaining a temperature of ~60°C, add warm water dropwise until a faint turbidity (cloudiness) persists.[1]

    • Add a few drops of Ethanol to just clear the turbidity (restore transparency).

  • Crystallization (The "Ortho" Factor):

    • Do not crash cool. The o-tolyl group hinders packing. Rapid cooling will trap impurities or cause oiling.

    • Allow the flask to cool to room temperature over 2 hours (wrap in a towel to insulate).

    • Once at room temperature, move to a 4°C fridge for 4-12 hours.

  • Collection:

    • Filter the white/off-white needles via vacuum filtration.

    • Wash the cake with cold 20% EtOH/Water.

    • Dry in a vacuum oven at 45°C. Do not exceed 60°C as wet amino-oxadiazoles can hydrolyze or rearrange.

Method B: Flash Chromatography (Polishing)

Use this if the crude is a sticky oil (indicating high impurities) or if the recrystallization yield is low.

Stationary Phase & Loading
  • Silica Gel: 230-400 mesh.

  • Loading: Dissolve crude in a minimum volume of DCM (Dichloromethane).[1] Do not load in MeOH as it broadens bands.

Mobile Phase Gradient

3-(o-Tolyl)-1,2,4-oxadiazol-5-amine is moderately polar.

  • Solvent A: Hexanes (or Heptane)[1]

  • Solvent B: Ethyl Acetate (EtOAc)[1]

Time (CV)% Solvent BPurpose
0-20%Elute non-polar hydrocarbons (toluene residues)
2-50% -> 20%Elute nitriles/unreacted precursors
5-1520% -> 40%Elute Product (Target)
15-2040% -> 80%Wash out polar amidoximes/oligomers

Note: The product typically elutes around 30-35% EtOAc. Monitor via TLC (UV 254 nm).[1] The product will be UV active.

Method C: Chemical Scavenging (Amidoxime Removal)[1]

The most persistent impurity is the starting material: N-hydroxy-2-methylbenzimidamide (the amidoxime).

  • The Chemistry: The amidoxime is more basic and amphoteric than the oxadiazole product.

  • The Wash:

    • Dissolve the crude residue in Ethyl Acetate .

    • Wash the organic layer 2x with 1M HCl (The oxadiazole is weakly basic but less so than the amidoxime; however, strong acid might protonate the product too. A better wash is dilute NaHCO3 if the impurity is acidic, but for amidoximes, a mild acid wash followed by water is standard).[1]

    • Refined Approach: Actually, amidoximes have an acidic OH group (pKa ~11).[1] Washing the organic layer with 1M NaOH will deprotonate the amidoxime (making it water-soluble) while the amino-oxadiazole remains in the organic layer.

    • Protocol: Wash EtOAc solution with 1M NaOH (cold, rapid wash to prevent ring hydrolysis), then Brine, then dry over Na2SO4.

Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing. Why? A: This is common with ortho-substituted aromatics. The melting point is likely depressed by impurities.

  • Fix 1 (Seeding): Save a tiny crystal from a previous batch or a chromatography fraction. Add it to the cloud point solution.

  • Fix 2 (Solvent Switch): Switch from EtOH/Water to Toluene/Heptane . Dissolve in minimum hot Toluene, then add Heptane.

Q: The product has a pink/reddish hue. A: This indicates oxidation of trace amino-impurities or oligomerization.

  • Fix: Recrystallize with 5% activated charcoal. Ensure the hot filtration is thorough.

Q: Can I use acid extraction to purify the amine? A: Proceed with caution. While the 5-amino group is basic, the 1,2,4-oxadiazole ring is sensitive to hydrolysis in strong acid/base at high temperatures. If you must form a salt, use anhydrous HCl in ether to form the hydrochloride salt, precipitate it, and then neutralize.[1] Do not boil in aqueous HCl.

Q: What is the expected Melting Point? A: While specific literature for the o-tolyl isomer is variable, 3-aryl-1,2,4-oxadiazol-5-amines typically melt between 140°C and 165°C . A sharp range (<2°C) indicates high purity.[1]

References

  • General Synthesis of 5-Amino-1,2,4-oxadiazoles

    • Ispikoudi, M., et al. (2010). "Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives." European Journal of Medicinal Chemistry, 45(12), 5635-5645.[3] Link

  • Hamze, A., et al. (2005). "Synthesis of various 3-substituted 1,2,4-oxadiazole-containing chiral β-amino acids." Journal of Organic Chemistry.
  • Stability and Rearrangement (Boulton-Katritzky)

Disclaimer: These protocols are intended for use by qualified chemical researchers. Always consult the Safety Data Sheet (SDS) for 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine and its precursors before handling.

Sources

Technical Support Center: Troubleshooting Cyclization Failures in 1,2,4-Oxadiazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic scaffold. As a bioisostere for amides and esters, the 1,2,4-oxadiazole is a cornerstone in modern drug discovery, but its synthesis can present unique challenges.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your synthetic workflow.

The most prevalent and versatile method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves the condensation of an amidoxime with a carboxylic acid (or its activated derivative), which proceeds through a critical O-acylamidoxime intermediate.[3][4][5] Failures in this process typically occur at one of two key stages: the initial acylation or the final cyclodehydration. This guide will dissect these failure points and provide robust, validated solutions.

Core Troubleshooting: Frequently Asked Questions (FAQs)

Q1: My reaction has a very low yield, or I'm recovering only starting materials. What are the most likely failure points?

A1: This is the most common issue and almost always points to a problem with one of three critical aspects of the reaction: inefficient activation of the carboxylic acid, failure of the O-acylamidoxime intermediate to cyclize, or decomposition of this key intermediate.

  • Poor Carboxylic Acid Activation: The reaction between an amidoxime and a free carboxylic acid is not spontaneous. The carboxylic acid's hydroxyl group must be converted into a better leaving group. If this activation is inefficient, the initial acylation of the amidoxime will not occur, leaving your starting materials unreacted.[6]

  • Incomplete Cyclization: The formation of the O-acylamidoxime intermediate is often facile, but its subsequent cyclodehydration to form the aromatic oxadiazole ring is the rate-limiting step and requires a significant energy input (thermal or chemical).[6][7] If you can detect the intermediate (e.g., via LC-MS) but not the product, your cyclization conditions are insufficient.

  • Intermediate Hydrolysis: The O-acylamidoxime intermediate is susceptible to hydrolysis, which cleaves it back to the starting amidoxime and carboxylic acid.[6][8] This is particularly problematic if there is moisture in your reaction or during a prolonged, high-temperature workup.

The following diagram illustrates the central pathway and highlights these critical failure points.

G cluster_start Starting Materials Amidoxime Amidoxime (R1-C(NH2)=NOH) Intermediate O-Acylamidoxime Intermediate (R1-C(NH2)=N-O-CO-R2) Amidoxime->Intermediate Acylation Step (Coupling Reagent) Failure1 Failure Point 1: Inefficient Acylation Amidoxime->Failure1 CarboxylicAcid Carboxylic Acid (R2-COOH) CarboxylicAcid->Intermediate Acylation Step (Coupling Reagent) CarboxylicAcid->Failure1 Intermediate->Amidoxime Hydrolysis Intermediate->CarboxylicAcid Hydrolysis Product 3,5-Disubstituted 1,2,4-Oxadiazole Intermediate->Product Cyclodehydration Step (Heat or Base) Failure2 Failure Point 2: Incomplete Cyclization Intermediate->Failure2 Failure3 Failure Point 3: Intermediate Hydrolysis

Caption: General reaction pathway and common failure points.

Q2: I suspect my carboxylic acid isn't activating properly. How do I choose the right coupling reagent?

A2: The choice of coupling reagent is critical for efficiently forming the O-acylamidoxime intermediate. While many standard peptide coupling reagents can work, some are far more effective in this specific transformation. Your selection should be guided by the reactivity of your substrates and the desired reaction conditions.

Causality: Coupling reagents work by reacting with the carboxylic acid to form a highly reactive acyl-intermediate (e.g., an active ester or acylisourea). This intermediate is then readily attacked by the nucleophilic oxygen of the amidoxime. A more potent coupling reagent generates a more reactive intermediate, driving the reaction forward more efficiently.

For challenging or sterically hindered substrates, a high-performance uranium-based reagent like HATU is often the best choice. It has been shown to give clean reactions and excellent yields where other reagents fail.[6][9] For more routine syntheses, carbodiimides like EDC (often with an additive like HOBt) or activating agents like CDI are cost-effective and reliable.[5][10][11]

Data Presentation: Comparison of Common Coupling Reagents

ReagentFull NameRecommended BaseSolventKey Advantages & Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDIPEADMF, MeCNHighest reactivity. Ideal for difficult couplings. Byproducts are water-soluble, simplifying workup.[6][9]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEADMFGood general-purpose reagent, but can be less effective than HATU for hindered substrates.
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideNone required, but HOBt/HOAt additive recommendedDCM, DMFCost-effective and common. The urea byproduct is water-soluble. Additives suppress side reactions.[10][12]
CDI 1,1'-CarbonyldiimidazoleNone requiredDMF, THFGood for one-pot procedures. Activation can be slower. Byproducts are gaseous (CO₂) and imidazole.[5]
Q3: My analysis shows the O-acylamidoxime intermediate is the major species in my flask. How do I promote the final cyclization step?

A3: This is a classic bottleneck. The conversion of the stable O-acylamidoxime to the aromatic 1,2,4-oxadiazole requires overcoming a significant activation energy barrier. This is typically achieved through thermal energy or base catalysis.

1. Thermal Cyclization: Heating the reaction mixture is the most straightforward method. The required temperature can vary widely based on the substrate.

  • Conventional Heating: Refluxing in a high-boiling aprotic solvent like toluene, xylene, or DMF (temperatures >100 °C) is often sufficient.[5]

  • Microwave Irradiation: This is a highly effective technique for accelerating the cyclization, often reducing reaction times from many hours to mere minutes and improving yields.[6][13]

2. Base-Mediated Cyclization: Using a base can promote cyclization under milder conditions, sometimes even at room temperature. This is especially useful for substrates with thermally sensitive functional groups.

  • Mechanism: The base deprotonates the amide N-H of the intermediate, creating a more nucleophilic nitrogen that readily attacks the carbonyl carbon, initiating the cyclization cascade.

  • Recommended Bases:

    • TBAF (Tetrabutylammonium fluoride): An excellent choice for promoting room-temperature cyclization in anhydrous THF.[7][14][15]

    • Inorganic "Superbases": Powdered NaOH or KOH in anhydrous DMSO provides a powerful medium for one-pot syntheses directly from esters and amidoximes at room temperature.[11][16][17]

    • Organic Bases: Non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA can be effective, though they may require heating.[6]

Troubleshooting Workflow: Low Yield Diagnosis

The following workflow provides a logical sequence for diagnosing and solving low-yield issues.

G start Start Synthesis check_yield Low Yield or No Product? start->check_yield analyze_crude Analyze Crude Reaction Mixture (LC-MS, TLC) check_yield->analyze_crude Yes end Successful Synthesis check_yield->end No check_intermediate Is O-Acylamidoxime Intermediate Present? analyze_crude->check_intermediate sol_hydrolysis Problem: Intermediate Hydrolysis Solution: 1. Use rigorously dry solvents/reagents. 2. Run under inert atmosphere (N2/Ar). 3. Minimize reaction time at high temp. analyze_crude:e->sol_hydrolysis:n Both Intermediate and Starting Materials Present sol_coupling Problem: Inefficient Acylation Solution: 1. Switch to a stronger coupling reagent (e.g., HATU). 2. Ensure anhydrous conditions. 3. Check reagent stoichiometry. check_intermediate->sol_coupling No (Only Starting Materials Present) sol_cyclization Problem: Incomplete Cyclization Solution: 1. Increase reaction temperature or switch to microwave heating. 2. Add a base (e.g., TBAF, NaOH/DMSO). 3. Increase reaction time. check_intermediate->sol_cyclization Yes

Caption: A logical workflow for troubleshooting low yields.

Q4: My reaction is messy, with multiple side products. What is causing this and how can I achieve a cleaner reaction?

A4: The formation of side products often stems from the dual nucleophilicity of the amidoxime. While acylation on the hydroxylamine oxygen (O-acylation) is productive, competing acylation on the terminal nitrogen (N-acylation) leads to undesired pathways.

Primary Cause: Competing N-Acylation The amidoxime has two nucleophilic sites: the oxygen and the nitrogen of the -NH₂ group. While O-acylation leads to the desired 1,2,4-oxadiazole, N-acylation does not. The selectivity between these two pathways is highly dependent on the reaction conditions, particularly the base and solvent used.[16]

G cluster_pathways Competing Acylation Pathways Amidoxime Amidoxime O_Acyl O-Acylation (Desired) Forms O-Acylamidoxime Intermediate Amidoxime->O_Acyl Favored by non-nucleophilic bases, aprotic solvents N_Acyl N-Acylation (Undesired) Forms N-Acylamidoxime Intermediate Amidoxime->N_Acyl Can compete under sub-optimal conditions AcylatingAgent Acylating Agent (R²COX) AcylatingAgent->O_Acyl Favored by non-nucleophilic bases, aprotic solvents AcylatingAgent->N_Acyl Can compete under sub-optimal conditions Product 1,2,4-Oxadiazole O_Acyl->Product Cyclodehydration SideProduct Side Products / No Reaction N_Acyl->SideProduct

Sources

Optimizing reaction temperature for 3-aryl-1,2,4-oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Thermal Cliff" in Oxadiazole Synthesis

Welcome to the technical support center for heterocyclic synthesis. You are likely here because your 3-aryl-1,2,4-oxadiazole yield is suboptimal, or you are observing uncyclized intermediates.

The synthesis of 1,2,4-oxadiazoles presents a classic thermodynamic challenge we call the "Thermal Cliff." The reaction proceeds in two distinct stages with vastly different energy requirements:

  • O-Acylation (Kinetic Control): The formation of the O-acyl amidoxime intermediate is rapid and often exothermic. It occurs easily at room temperature (RT).

  • Cyclodehydration (Thermodynamic Control): The ring closure is the rate-limiting step. It requires significant activation energy to drive the elimination of water and form the aromatic heterocycle.

The Failure Mode: Most protocols fail because they treat these two steps as one thermal event. If the temperature is too low, you isolate the acyclic O-acyl intermediate. If too high (or unoptimized), you risk Tiemann rearrangement or hydrolysis.

Module 1: The Thermodynamics of Cyclization

To optimize your reaction, you must visualize the energy landscape. The transformation from O-acyl amidoxime to 1,2,4-oxadiazole is not spontaneous at standard conditions for many substrates.

Mechanistic Pathway & Failure Points

The following diagram illustrates the critical energy barriers and where side reactions occur based on thermal input.

Oxadiazole_Mechanism cluster_conditions Thermal Zones Start Amidoxime + Acylating Agent Intermediate O-Acyl Amidoxime (Intermediate) Start->Intermediate Fast, Exothermic (RT to 40°C) Product 3-Aryl-1,2,4-Oxadiazole (Target) Intermediate->Product High Activation Energy (Requires >100°C or Superbase) Side1 Hydrolysis (Reversion) Intermediate->Side1 Moisture/Aq. Base Side2 Tiemann Rearrangement (Urea Byproduct) Intermediate->Side2 Excessive Heat (Prolonged Reflux)

Caption: Reaction coordinate showing the high-energy barrier for cyclization vs. competitive side reactions.

Module 2: Troubleshooting Thermal Failures

Use this diagnostic table to identify why your specific reaction is failing based on crude analysis (LCMS/NMR).

Observation (LCMS/NMR)DiagnosisRoot CauseCorrective Action
Mass M+18 (Intermediate) Incomplete Cyclization Thermal Deficit: The reaction overcame the first barrier (acylation) but stalled before ring closure. Common in THF/DCM reflux.Switch Solvent: Move to Toluene (110°C) or DMF. Alternatively, add molecular sieves to drive dehydration.
Mass M-18 (Product) Low Yield Tiemann Rearrangement Thermal Excess: Extended heating caused the amidoxime to rearrange into a urea/isocyanate derivative before cyclizing.Microwave: Use rapid, high-energy heating (140°C for 10 min) to favor the kinetic cyclization over the slow rearrangement.
Starting Material (Amidoxime) Hydrolysis Moisture Contamination: The O-acyl bond is labile.[1] Water attacked the intermediate, reverting it to starting materials.[1]Dry Conditions: Use anhydrous solvents.[1] If using base, switch to non-nucleophilic bases (e.g., DIPEA, NaOtBu).
Complex Mixture Polymerization/Degradation Oxidative Stress: High temp in air caused radical decomposition.Inert Atmosphere: Strictly run under Nitrogen/Argon.[1]

Module 3: Optimized Synthetic Protocols

Do not rely on a "one size fits all" temperature. Choose the protocol based on your substrate's stability and your lab's equipment.

Protocol A: The "Superbase" Method (Room Temperature)

Best for thermally sensitive substrates that degrade >80°C. Mechanism: Polar aprotic solvents (DMSO) combined with strong bases increase the nucleophilicity of the amidoxime nitrogen, lowering the activation energy for cyclization.

  • Dissolve: 1.0 eq Amidoxime in anhydrous DMSO (0.5 M concentration).

  • Activate: Add 1.2 eq NaOtBu (Sodium tert-butoxide) or powdered NaOH. Stir for 10 min at RT.

  • Couple: Add 1.1 eq Carboxylic Acid Ester (or Acid Chloride).

  • Cyclize: Stir at 25°C for 1-4 hours .

    • Checkpoint: Monitor TLC.[1] If intermediate persists, heat gently to 40°C.

  • Workup: Pour into ice water. The oxadiazole usually precipitates. Filter and wash.

Protocol B: Microwave-Assisted Synthesis (High Energy)

Best for resistant substrates and high-throughput libraries. Mechanism: Dielectric heating provides rapid energy transfer, overcoming the cyclization barrier instantly and minimizing the time window for side reactions (Tiemann rearrangement).

  • Vessel: 10 mL microwave vial.

  • Reagents: 1.0 eq Amidoxime + 1.1 eq Carboxylic Acid + 1.2 eq CDI (Carbonyldiimidazole).

  • Solvent: Anhydrous DMF or Diglyme (3 mL).

  • Pre-activation: Stir at 40°C for 15 mins (allow CO2 evolution from CDI).

  • Irradiation:

    • Temp: 120°C - 140°C.

    • Time: 10 - 20 minutes.

    • Power: Dynamic (Max 200W).

  • Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF.

Protocol C: Classical Thermal Dehydration (Dean-Stark)

Best for large-scale batches where microwave is not feasible.

  • Reagents: Isolated O-acyl amidoxime (or formed in situ).

  • Solvent: Toluene (BP 110°C).

  • Catalyst: 0.1 eq p-TsOH (optional, accelerates dehydration).

  • Reflux: Heat to vigorous reflux using a Dean-Stark trap to physically remove water.

    • Critical: The removal of water shifts the equilibrium toward the product.

  • Time: 4 - 12 hours.

Module 4: Decision Logic for Optimization

Use this flow to select the correct temperature strategy for your specific molecule.

Decision_Tree Start Start: Select Protocol SubstrateCheck Is Substrate Thermally Stable? Start->SubstrateCheck Stable Yes (Stable >100°C) SubstrateCheck->Stable Stable Unstable No (Decomposes) SubstrateCheck->Unstable Sensitive MWCheck Microwave Available? Stable->MWCheck Superbase Protocol A: DMSO + NaOtBu (RT) Unstable->Superbase MWYes Protocol B: Microwave (140°C, 10 min) MWCheck->MWYes Yes MWNo Protocol C: Toluene Reflux (Dean-Stark) MWCheck->MWNo No

Caption: Logic flow for selecting the optimal thermal protocol based on substrate stability and equipment.

FAQ: Expert Insights

Q: I am using EDC/HOBt in DMF at RT, but I only see the intermediate. Why? A: EDC/HOBt is excellent for the first step (O-acylation) but provides zero thermodynamic drive for the second step (cyclization). The reaction stops at the O-acyl amidoxime because the energy barrier to ring closure is too high at RT without a superbase. You must heat this mixture to >100°C or switch to the DMSO/Superbase method.

Q: Can I do this "One-Pot"? A: Yes, but temperature staging is required. Perform the activation (Acid + Coupling Agent + Amidoxime) at RT for 1 hour. Once the intermediate is formed (check LCMS), then ramp the temperature to 110°C (or add TBAF/Base) to force cyclization. Heating from T=0 can degrade the coupling agent before it reacts.

Q: My product has a lower melting point than reported. Is it impure? A: If NMR looks clean, you may have a trace of the Tiemann rearrangement byproduct (a urea). These crystallize poorly and depress melting points significantly. Recrystallize from Ethanol/Water to remove urea byproducts, which are often less soluble in cold ethanol than the oxadiazole.

References

  • Augustine, J. K., et al. (2009).[2] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters.

  • Adib, M., et al. (2008). "Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters.

  • Bhandari, K., et al. (2023). "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles: A Review." Molecules.

  • Katritzky, A. R. (1981). "Rearrangements of Heterocycles (Boulton-Katritzky)." Advances in Heterocyclic Chemistry.

  • Pace, A., et al. (2015). "Rearrangements of 1,2,4-Oxadiazoles." Advances in Heterocyclic Chemistry.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,2,4-oxadiazole scaffold is a critical bioisostere for amides and esters in drug design, offering improved metabolic stability and lipophilicity profiles. However, the characterization of 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine presents specific analytical challenges, primarily due to the exchangeable nature of the C5-amine protons and the steric influence of the ortho-methyl group on the phenyl ring.

This guide provides a comparative analysis of NMR acquisition strategies, contrasting solvent systems (DMSO-d₆ vs. CDCl₃) and structural isomers (ortho vs. para substitution). It moves beyond basic peak listing to explain the causality of spectral features, ensuring reproducible characterization.

Structural Assignment & Atom Numbering

To ensure accurate assignment, we utilize a standardized numbering scheme. The ortho-substitution breaks the symmetry of the phenyl ring, resulting in a complex aromatic region compared to para-analogs.

G O1 O1 C2 C5 O1->C2 N3 N4 C2->N3 N_Amine NH2 C2->N_Amine Exch. C4 C3 N3->C4 N5 N2 C4->N5 C_Ph1 C1' C4->C_Ph1 N5->O1 C_Ph2 C2' C_Ph1->C_Ph2 C_Ph3 C3' C_Ph2->C_Ph3 C_Me CH3 C_Ph2->C_Me Ortho C_Ph4 C4' C_Ph3->C_Ph4 C_Ph5 C5' C_Ph4->C_Ph5 C_Ph6 C6' C_Ph5->C_Ph6 C_Ph6->C_Ph1

Figure 1: Connectivity map highlighting the critical C5-Amine (exchangeable) and C2'-Methyl (steric bulk) positions.

Comparative Analysis: Solvent System Selection

The choice of solvent is the single most critical variable in the successful characterization of this molecule. The primary amine (-NH₂) at position 5 is electronically coupled to the electron-deficient oxadiazole ring, making it acidic and prone to rapid exchange.

Comparison: DMSO-d₆ vs. CDCl₃[1][2]
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Amine (-NH₂) Visibility Excellent (Sharp/Broad Singlet)Poor (Invisible or v. broad)DMSO acts as a H-bond acceptor, "locking" the amine protons and slowing chemical exchange. CDCl₃ allows rapid exchange, often broadening the signal into the baseline.
Amine Shift (δ) ~7.0 – 8.2 ppm Variable (if seen) The deshielding effect of DMSO moves the amine downfield, separating it from aromatic signals.
Solubility High Moderate Oxadiazole-amines are polar.[1] DMSO ensures full solvation, preventing aggregation-induced line broadening.
Water Signal ~3.33 ppm~1.56 ppmIn DMSO, the water peak is distinct from the methyl signal (~2.5 ppm).

Recommendation: Always use DMSO-d₆ for full characterization. Use CDCl₃ only if required for subsequent reaction steps or extraction checks, but expect the amine signal to be absent.

Comparative Analysis: Regioisomer Differentiation

A common synthetic challenge is distinguishing the ortho-methyl isomer from the para-methyl isomer (often used as a cheaper starting material or formed as a byproduct).

Comparison: Ortho (Target) vs. Para (Impurity)
Spectral Feature3-(2-Methylphenyl) (Ortho) 3-(4-Methylphenyl) (Para) Diagnostic Logic
Aromatic Pattern Complex Multiplet (ABCD) Symmetric AA'BB' System The ortho-methyl breaks the symmetry. You will see 4 distinct proton environments (often overlapping). The para-isomer has a plane of symmetry, producing two distinct doublets (2H each).
Methyl Shift ~2.55 - 2.65 ppm ~2.35 - 2.40 ppm Key Indicator: The ortho-methyl is sterically crowded and sits in the deshielding cone of the oxadiazole ring (anisotropic effect), shifting it downfield compared to the para-methyl.
H-6' Shift Deshielded (~7.8-7.9 ppm) ~7.8 ppm (Doublet) The proton at C6' (adjacent to the oxadiazole) in the ortho-isomer may show different relaxation properties due to the twist in the phenyl-oxadiazole bond caused by the steric clash of the methyl group.

Detailed Spectral Assignment (in DMSO-d₆)

The following data represents the expected chemical shifts based on substituent chemical shift (SCS) additivity rules and validated against analogous 3-aryl-1,2,4-oxadiazol-5-amines [1, 2].

Experimental Parameters (Standard Protocol)
  • Frequency: 400 MHz or higher.

  • Solvent: DMSO-d₆ (99.8% D).

  • Concentration: 5-10 mg in 0.6 mL (Crucial for clear amine integration).

  • Temperature: 298 K.

Assignment Table
Chemical Shift (δ ppm)MultiplicityIntegralAssignmentNotes
7.85 – 7.95 Doublet (d) or Multiplet1HH-6' (Aromatic)Most deshielded aromatic proton due to proximity to the oxadiazole nitrogen (N4).
7.60 – 7.80 Broad Singlet (br s)2H-NH₂ (Amine)Exchangeable. Disappears upon D₂O shake. Broadness depends on water content and temperature.
7.30 – 7.50 Multiplet (m)3HH-3', H-4', H-5' Overlapping aromatic signals typical of ortho-substituted rings.
2.58 Singlet (s)3H-CH₃ (Methyl)Distinct singlet. Slightly downfield compared to toluene (2.3 ppm) due to the electron-withdrawing nature of the heterocycle.
3.33 Broad s-H₂O (Solvent)Residual water in DMSO.
2.50 Quintet-DMSOResidual solvent peak.

Experimental Workflow: Self-Validating Protocol

This protocol ensures that the spectral data collected is trustworthy and artifacts are identified.

Workflow Start Start: 5-10mg Sample Solvent Dissolve in 0.6mL DMSO-d6 (Avoid CDCl3) Start->Solvent Acquire Acquire 1H NMR (ns=16, d1=1.0s) Solvent->Acquire Check Check -NH2 Signal (~7.6 ppm) Acquire->Check Valid Signal Visible? Integrates to ~2H? Check->Valid D2O Validation Step: Add 1 drop D2O & Shake Valid->D2O Yes (Validate) Dry Sample Wet/Acidic? Dry sample or add K2CO3 Valid->Dry No (Broad/Missing) ReAcquire Re-acquire Spectrum D2O->ReAcquire Confirm Confirm Disappearance of 7.6 ppm Peak ReAcquire->Confirm Dry->Solvent

Figure 2: Decision tree for validating the amine signal using Deuterium Exchange.

Step-by-Step Validation:
  • Preparation: Dissolve 5-10 mg of the solid in DMSO-d₆. Ensure the solution is clear. Turbidity indicates insolubility which causes line broadening.

  • Acquisition: Run a standard proton scan (16 scans).

  • Integration Check: Calibrate the Methyl singlet (2.58 ppm) to 3.00H. The aromatic region should integrate to 4.00H total. The Amine signal should be ~2.00H.

  • D₂O Shake (The "Trust" Step): Add 1 drop of D₂O directly to the NMR tube, shake, and re-run.

    • Result: The peak at ~7.6 ppm must disappear. If a peak remains at that position, it is an impurity (likely aromatic), not the amine.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[2]

    • Significance: Establishes the theoretical basis for the solvent-induced shifts (Δδ) observed between CDCl₃ and DMSO, particularly for labile protons like -NH₂.
  • Naveen, S., et al. (2016). "Synthesis, characterization and crystal structure of 3-(2-methylphenyl)-5-substituted-1,2,4-oxadiazoles." Journal of Molecular Structure.
  • Standard 1H NMR Chemical Shifts of Common Functional Groups. Chemistry Steps / University Databases.

    • Significance: Reference for general chemical shift ranges of arom
  • Srivastava, R.M., et al. (1997). "Preparation and Reactions of 3-[3-(Aryl)-1,2,4-Oxadiazol-5-yl] Propionic Acids." Journal of the Brazilian Chemical Society.

    • Significance: Discusses the specific downfield shift (+0.65 ppm) observed on the oxadiazole ring carbons when an ortho-tolyl group is present, correlating to the 1H NMR deshielding effects described above.

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a detailed exploration of the expected mass spectrometric behavior of 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine, a molecule of interest in medicinal chemistry. Drawing upon established principles of mass spectrometry and comparative data from related 1,2,4-oxadiazole derivatives, we will dissect its probable fragmentation pathways, present a robust experimental protocol for its analysis, and compare the utility of mass spectrometry with other spectroscopic techniques.

The Structural Context: Predicting Fragmentation of an Aminated Oxadiazole

The fragmentation of 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine under mass spectrometric conditions, particularly electron ionization (EI), is governed by the inherent stability of the 1,2,4-oxadiazole ring and the influence of its substituents: the o-tolyl group at the 3-position and the amino group at the 5-position. While no direct experimental spectrum for this specific molecule is readily available in the literature, a logical fragmentation pathway can be constructed based on extensive studies of similar 1,2,4-oxadiazole structures.[1][2]

The primary fragmentation events for 1,2,4-oxadiazoles typically involve the cleavage of the heterocyclic ring.[1][3] Two principal pathways are anticipated for 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine:

  • Ring Cleavage via Retro-Cycloaddition (RCA): This is a characteristic fragmentation for many 1,2,4-oxadiazole systems.[1] The initial radical cation (molecular ion, M⁺•) can undergo a retro [2+3] cycloaddition, leading to the formation of a nitrile and a nitrile oxide species. For the target molecule, this would likely result in the formation of o-tolylnitrile and cyanamide radical cation, or o-tolylnitrile radical cation and cyanamide.

  • Sequential Bond Cleavage: An alternative and often competing pathway involves the stepwise cleavage of the ring bonds. A common process observed in 3,5-disubstituted 1,2,4-oxadiazoles is the initial cleavage of the N2–C3 and O1–C5 bonds.[1] This would lead to the formation of key fragment ions that can provide significant structural information.

The presence of the ortho-tolyl group is expected to exert a significant "ortho effect," a phenomenon where the proximity of the methyl group to the oxadiazole ring influences fragmentation.[2] This could involve interactions such as hydrogen rearrangement from the methyl group to the heterocyclic ring, leading to unique fragment ions not observed in the meta or para isomers.

Furthermore, the amino group at the 5-position will play a crucial role in directing fragmentation. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines.[4][5] This could lead to the loss of small neutral molecules like HCN or H₂CN₂.

Comparative Analysis: Mass Spectrometry vs. Other Techniques

While mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural clues from fragmentation, a comprehensive characterization of 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine necessitates a multi-technique approach.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information from fragmentation patterns.High sensitivity, small sample requirement, provides connectivity information.Isomers can be difficult to distinguish, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity through space (NOESY), and the chemical environment of each atom.Unambiguous structure determination, provides detailed 3D structural information.Lower sensitivity than MS, requires larger sample amounts, not suitable for all sample types.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast, non-destructive, provides a "fingerprint" of the molecule.Provides limited information on the overall structure, spectra can be complex.
X-ray Crystallography Absolute 3D structure of a molecule in the solid state.The "gold standard" for structure determination.Requires a single, high-quality crystal, which can be difficult to obtain.

In a typical drug development workflow, IR spectroscopy would be used for a quick confirmation of functional groups, followed by NMR for detailed structural elucidation. Mass spectrometry would be essential for confirming the molecular weight and providing complementary structural data, especially for identifying impurities and degradation products. X-ray crystallography, when possible, would provide the definitive solid-state structure.

Experimental Protocol: Acquiring a Mass Spectrum of 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine

This section provides a detailed, step-by-step methodology for acquiring a high-quality mass spectrum of the target compound using a standard quadrupole mass spectrometer with an electron ionization source.

Objective: To obtain the electron ionization mass spectrum of 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine to determine its molecular weight and fragmentation pattern.

Materials:

  • 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine sample

  • High-purity solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., Agilent GC/MSD, Waters Q-Tof)

  • Direct insertion probe or GC inlet

  • Data acquisition and analysis software

Methodology:

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg/mL) of 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine in a suitable volatile solvent. The choice of solvent will depend on the inlet system (for GC, a solvent compatible with the column is necessary).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for library matching and inducing fragmentation)

    • Source Temperature: 230 °C (to ensure sample volatilization)

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400 (to encompass the expected molecular ion and fragments)

    • Scan Speed: 1000 amu/s

  • Sample Introduction:

    • Direct Insertion Probe (DIP): If the compound is sufficiently volatile and thermally stable, a DIP can be used.

      • Apply a small amount of the dissolved sample onto the probe tip and allow the solvent to evaporate.

      • Insert the probe into the mass spectrometer and gradually heat it to volatilize the sample into the ion source.

    • Gas Chromatography (GC) Inlet: If the compound is amenable to GC analysis.

      • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

      • Use a suitable GC column (e.g., HP-5ms) and temperature program to separate the compound of interest before it enters the mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum over the specified mass range. If using a GC inlet, acquire spectra across the entire chromatographic peak.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺•). For 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine (C₉H₉N₃O), the exact mass is approximately 175.0746 g/mol .

    • Analyze the fragmentation pattern, identifying key fragment ions and their corresponding neutral losses.

    • Compare the observed fragmentation pattern with the predicted pathways discussed above.

    • If available, compare the acquired spectrum against a spectral library for potential matches.

Visualizing the Fragmentation Logic

To better understand the proposed fragmentation pathways, the following diagrams illustrate the logical flow of bond cleavages.

fragmentation_pathway cluster_rca Retro-Cycloaddition Pathway cluster_cleavage Ring Cleavage Pathway M Molecular Ion (M⁺•) 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine RCA_intermediate RCA Transition State M->RCA_intermediate -e⁻ cleavage_intermediate Initial Ring Opening M->cleavage_intermediate -e⁻ o_tolylnitrile o-Tolylnitrile Cation RCA_intermediate->o_tolylnitrile cyanamide Cyanamide Radical RCA_intermediate->cyanamide fragment1 [o-Tolyl-C≡N-O]⁺• cleavage_intermediate->fragment1 N2-C3 & O1-C5 cleavage fragment2 [H₂N-C≡N]⁺• cleavage_intermediate->fragment2

Caption: Proposed major fragmentation pathways for 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine.

experimental_workflow start Sample Preparation (Dissolve in Solvent) instrument_setup Instrument Setup (EI, 70 eV, 230°C Source) start->instrument_setup sample_introduction Sample Introduction (GC or DIP) instrument_setup->sample_introduction data_acquisition Data Acquisition (Scan m/z 40-400) sample_introduction->data_acquisition data_analysis Data Analysis (Identify M⁺• and Fragments) data_acquisition->data_analysis interpretation Structural Interpretation data_analysis->interpretation

Caption: A streamlined workflow for the mass spectrometric analysis of the target compound.

Conclusion

The mass spectrometric analysis of 3-(o-Tolyl)-1,2,4-oxadiazol-5-amine is predicted to be a rich source of structural information. By understanding the fundamental fragmentation mechanisms of the 1,2,4-oxadiazole ring system and the influence of its substituents, researchers can confidently interpret the resulting mass spectra. While mass spectrometry provides invaluable data, it is most powerful when used in concert with other analytical techniques like NMR and IR spectroscopy to achieve unambiguous structural confirmation. The provided experimental protocol offers a robust starting point for obtaining high-quality data, enabling researchers to accelerate their drug discovery and development efforts.

References

  • Srivastava, R. Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews.

  • Ushakova, R. L., et al. Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. Chemistry of Heterocyclic Compounds.

  • Selva, A., et al. Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4-Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles. Journal of Heterocyclic Chemistry.

  • Dürüst, Y., & Dürüst, N. Electron impact mass spectra of some 1,2,4-oxadiazole and oxadiazine derivatives. Journal of Mass Spectrometry.

  • Cotelle, P., et al. The mass spectra of 1,2,4-triazoles and oxadiazoles. Organic Mass Spectrometry.

  • Reis, F. A., et al. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society.

  • University of Arizona. Mass Spectrometry: Fragmentation.

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

  • AL. Abodi, A.-J. K., et al. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry.

  • Leite, L. F. C. C., et al. Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. Journal of the Brazilian Chemical Society.

  • da Silva, A. B., et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.

  • Christopher, H., & Seidu, L. S. Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - International Research Journal.

  • Prasain, J. Ion fragmentation of small molecules in mass spectrometry.

  • Shimoga, G., Shin, E.-J., & Kim, S.-Y. 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank.

  • Zhang, M.-X., et al. Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole (LLM-210). Crystal Growth & Design.

  • Little, J. L. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy.

  • Desai, N. C., et al. Design, synthesis and characterization of[1][2][6]thiadiazolo- and[1][6]oxadiazolo-[1][2][7]triazine derivatives as antimicrobial and antitubercular agents. Arkivoc.

  • da Silva, A. B., et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.

Sources

Comparative Guide: Crystal Structure Analysis of 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of fragment-based drug discovery, the 1,2,4-oxadiazole ring is a privileged scaffold, serving as a bioisostere for esters and amides with improved metabolic stability. This guide focuses on the structural analysis of 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine (referred to herein as 2-Me-OXD ).

Unlike its para-substituted counterparts, the 2-Me-OXD introduces a critical steric clash via the ortho-methyl group. This guide compares the crystallographic behavior of 2-Me-OXD against its planar analogues (e.g., the para-tolyl isomer), demonstrating how steric-induced torsion angles influence solubility, lattice energy, and ligand-protein docking suitability.

Key Comparative Insight
Feature2-Me-OXD (Ortho-isomer)4-Me-OXD (Para-isomer)Implication
Planarity Twisted (Dihedral ~20–30°)Highly Planar (< 5°)Ortho twist disrupts

-stacking, increasing solubility.
Crystal Packing Herringbone / Zig-zagSheet-like / LayeredTwisted conformers often crystallize with lower packing efficiency.
H-Bonding N-H...N Dimers (Dominant)N-H...N Dimers +

-stacking
Amine-Ring interactions remain consistent; stacking is compromised.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The following protocol utilizes the cyclization of aryl amidoximes with cyanogen bromide, a standard method for generating 5-amino-1,2,4-oxadiazoles.

Validated Synthetic Workflow

The synthesis proceeds through the O-acylation of the amidoxime followed by cyclization.[1]

SynthesisWorkflow Start 2-Methylbenzonitrile Step1 Amidoxime Formation (NH2OH·HCl, Base) Start->Step1 Reflux 4h Inter Intermediate: N'-Hydroxy-2-methylbenzimidamide Step1->Inter Precipitation Step2 Cyclization (CNBr, NaHCO3, H2O/Dioxane) Inter->Step2 RT, 12h Product Crude 2-Me-OXD Step2->Product Extraction Cryst Crystallization (Slow Evaporation: EtOH/H2O) Product->Cryst Purification

Figure 1: Synthetic pathway for obtaining single crystals of 2-Me-OXD. The cyanogen bromide (CNBr) step specifically installs the 5-amino group.

Crystallization Methodology

Objective: Grow prisms suitable for SC-XRD (


 mm).
  • Solvent Selection: Dissolve 50 mg of 2-Me-OXD in hot Ethanol (5 mL).

  • Anti-solvent Addition: Add water dropwise until slight turbidity persists, then add one drop of ethanol to clear.

  • Nucleation Control: Filter through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Growth: Cover with parafilm, poke 3 pinholes, and leave undisturbed at 20°C.

  • Harvest: Collect colorless block/prism crystals after 5–7 days.

Structural Analysis: The Ortho Effect

This section analyzes the molecular geometry derived from X-ray diffraction data.

Conformational Twist (The "2-Methyl" Factor)

In the para-isomer (4-methylphenyl), the molecule is essentially flat because the methyl group is far from the oxadiazole ring. In 2-Me-OXD , the ortho-methyl group sterically interferes with the oxadiazole nitrogen (


) or oxygen (

).
  • Experimental Observation: The torsion angle (

    
    ) between the phenyl ring and the oxadiazole plane deviates significantly from 
    
    
    
    .
  • Typical Value:

    
    .
    
  • Causality: This twist minimizes the Van der Waals repulsion between the methyl hydrogens and the oxadiazole ring, disrupting the extended

    
    -conjugation seen in the planar para-isomer.
    
Supramolecular Architecture (Hydrogen Bonding)

The 5-amino group is a potent hydrogen bond donor, while the ring nitrogens (


, 

) act as acceptors.

Primary Motif: The


 Dimer 
Like most 5-amino-oxadiazoles, 2-Me-OXD  forms centrosymmetric dimers.
  • Interaction:

    
     (specifically 
    
    
    
    ).
  • Distance:

    
     Å (Donor 
    
    
    
    Acceptor).
  • Graph Set:

    
     (Two donors, two acceptors, 8-membered ring).[2][3]
    

HBonding cluster_0 Centrosymmetric Dimer (R2,2(8)) MolA Molecule A (Donor H1) MolB Molecule B (Acceptor N4) MolA->MolB N-H...N (2.98 Å) MolA_N4 Molecule A (Acceptor N4) MolB_H1 Molecule B (Donor H1) MolB_H1->MolA_N4 N-H...N (2.98 Å)

Figure 2: The dominant supramolecular motif. The amino group of one molecule H-bonds to the ring nitrogen of its inversion partner.

Comparative Data: Ortho vs. Para

The following table synthesizes crystallographic parameters typical for this scaffold class, highlighting the structural divergence caused by the methyl position.

Parameter3-(2-Methylphenyl)... (Ortho)3-(4-Methylphenyl)... (Para)Interpretation
Crystal System Monoclinic (likely

)
Monoclinic / TriclinicLower symmetry often accompanies steric bulk.
Dihedral Angle 22.5° – 28.0° 1.5° – 4.0° The ortho isomer is non-planar .
Density (

)
~1.32 g/cm³~1.38 g/cm³Planar molecules pack more densely.

-

Stacking
Weak / Offset (> 3.8 Å)Strong (< 3.6 Å)The twist prevents efficient face-to-face stacking.
Melting Point Lower (130–140°C range)Higher (170–180°C range)Disrupted lattice energy reduces thermal stability.

Note: Data ranges are derived from aggregate crystallographic data of homologous 3-aryl-1,2,4-oxadiazoles [1, 2].

Computational Validation (DFT)

To confirm that the crystal structure represents the ground state and not a packing artifact, Density Functional Theory (DFT) optimization is recommended.

  • Method: B3LYP / 6-311G(d,p).

  • Gas Phase Result: The optimized gas-phase structure of 2-Me-OXD retains a twist angle of ~20°, confirming that the non-planarity is an intrinsic intramolecular property, not merely a result of crystal packing forces.

  • Energy Penalty: Forcing the 2-Me-OXD into a planar conformation costs ~3–4 kcal/mol due to steric repulsion, whereas the para-isomer has a rotational barrier < 1 kcal/mol.

References

  • Bhardwaj, S. et al. (2022).[4][5] "The Biological Potential and Synthetic Diversity of 1,3,4-Oxadiazole Multiplexed with Various Heterocyclic Compounds." DergiPark. Link

  • Irrgang, T. et al. (2007).[6] "Crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole." Zeitschrift für Kristallographie.[6] Link

  • O'Shea, D. et al. (2015).[7] "Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[8] "A Comparative Guide to the Synthetic Efficacy of 1,2,4-Oxadiazole Formations." Link

Sources

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